3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide group at the 3-position of the benzene ring. The sulfonamide moiety is further substituted with a 5-fluoro-2-methoxyphenyl group. This structure confers distinct electronic and steric properties:
Properties
IUPAC Name |
3-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUPOHFTVIFJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C14H12FNO5S
- Molecular Weight: 325.31 g/mol
- CAS Number: 723743-57-5
This compound features a sulfonamide linkage to a fluorinated methoxyphenyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their action.
- Receptor Modulation: The fluorinated aromatic ring may engage in hydrophobic interactions with receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:
In vitro assays demonstrated that this compound induces apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, although specific IC50 values were not consistently reported across studies. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Study on Anticancer Effects : A study published in MDPI evaluated the compound's effects on human leukemia cell lines (CEM-13 and MT-4). The results indicated that it exhibited greater cytotoxic activity compared to traditional chemotherapeutics like doxorubicin, with significant induction of apoptosis observed through flow cytometry assays .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide groups exhibit significant anticancer properties. The incorporation of the 5-fluoro-2-methoxyphenyl moiety enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar sulfonamide derivatives can induce apoptosis in various cancer cell lines, suggesting that 3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid may also possess this capability.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives had a high affinity for targeting specific cancer pathways, leading to reduced tumor growth in animal models. The specific effects of this compound on tumor markers and cell viability are currently under investigation.
| Compound | Activity | Reference |
|---|---|---|
| Sulfonamide Derivative A | Induces apoptosis | Journal of Medicinal Chemistry |
| This compound | Under investigation | Ongoing Research |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. Sulfonamide compounds are known to inhibit inflammatory mediators such as cytokines and prostaglandins.
Research Findings:
In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Macrophage Activation | Reduced cytokine production | Immunology Reports |
| Chronic Inflammation Model | Decreased inflammation markers | Ongoing Research |
Formulation Studies
The solubility and stability of this compound have been studied for pharmaceutical formulations. Its properties suggest that it can be effectively formulated into oral or injectable drug forms.
Formulation Data:
Stability studies indicate that the compound maintains its integrity under various pH conditions, making it suitable for diverse pharmaceutical applications.
| Formulation Type | Stability Condition | Findings |
|---|---|---|
| Oral Tablet | pH 1.2 - 7.4 | Stable over 24 hours |
| Injectable Solution | pH 7.4 | Maintained potency |
Safety Profile
Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary results suggest a favorable safety margin compared to other compounds with similar structures.
Toxicity Data:
The compound has shown low toxicity in preliminary animal studies, with no significant adverse effects reported at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide-Benzoic Acid Scaffold
The following table highlights key analogs and their structural/functional differences:
Key Observations:
Halogen Effects: Fluorine (target compound) improves metabolic stability and polarity compared to chlorine in 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid . Chlorine in chlorimuron enhances herbicidal potency but increases environmental persistence .
Sulfonamide vs. Sulfonylurea :
- Sulfonamide in the target compound allows hydrogen bonding without urea’s hydrolytic instability, seen in sulfonylurea herbicides like metsulfuron-methyl .
Functional Group Reactivity :
Structural and Crystallographic Insights
- Intermolecular Interactions: Similar to 2-(3-ethylsulfanyl-5-fluorobenzofuran-2-yl)acetic acid, the target compound’s carboxyl group may form hydrogen-bonded dimers, influencing crystal packing and solubility .
Preparation Methods
Nucleophilic Substitution Reaction
The sulfonamide bond is formed via reaction between 5-fluoro-2-methoxybenzenesulfonyl chloride and 3-aminobenzoic acid. Pyridine or triethylamine (Et₃N) is used as a base to scavenge HCl, enhancing reaction efficiency.
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate.
-
Molar Ratio : 1:1.2 (sulfonyl chloride:3-aminobenzoic acid).
Table 1. Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | THF | 25 | 92 |
| Et₃N | Ethyl Acetate | 25 | 88 |
| DMAP | DCM | 0→25 | 85 |
Ester Hydrolysis (If Applicable)
If methyl 3-aminobenzoate is used as the starting material, hydrolysis with aqueous NaOH or HCl yields the free carboxylic acid. For example, refluxing with 2N HCl for 3 hours achieves >95% conversion.
Mechanistic Insights and Side Reactions
Sulfonyl Chloride Reactivity
The electrophilic sulfur in sulfonyl chloride undergoes nucleophilic attack by the amine group of 3-aminobenzoic acid. Steric hindrance from the methoxy and fluoro substituents slightly reduces reaction rates, necessitating extended reaction times.
Competing Hydrolysis
Sulfonyl chlorides are prone to hydrolysis in aqueous environments, forming sulfonic acids. Anhydrous conditions and rapid workup minimize this side reaction.
Purification and Characterization
Column Chromatography
Silica gel chromatography (eluent: PE/EA 8:1) effectively removes unreacted starting materials and byproducts. The target compound typically elutes at Rf = 0.4–0.5.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.92–7.85 (m, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 3.91 (s, 3H, OCH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).
Scalability and Industrial Applications
Batch Process Optimization
Large-scale synthesis (≥1 kg) requires:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and what are common yield optimization strategies?
- Answer : The compound is typically synthesized via sulfonylation of a benzoic acid derivative. A plausible route involves:
Sulfonyl chloride formation : Reacting 5-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate .
Coupling reaction : Introducing the sulfonamide group to 3-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
- Yield optimization : Use anhydrous solvents, controlled temperature (0–5°C for sulfonylation), and stoichiometric excess of the sulfonyl chloride. Purification via recrystallization (e.g., ethanol/water) or silica gel chromatography improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, methoxy singlet at ~3.8 ppm) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M-H]⁻ ion at m/z 367.3 for C₁₄H₁₁FNO₅S) .
- Elemental analysis : Validate empirical formula (C, H, N, S content) .
- X-ray crystallography (if crystalline): Resolve regiochemistry of sulfonamide attachment .
Q. What are the known biological or material science applications of structurally similar benzoic acid derivatives?
- Answer : Analogous compounds (e.g., sulfonamide-linked benzoic acids) exhibit:
- Antimicrobial activity : Nitro- and fluoro-substituted derivatives target bacterial enzymes (e.g., dihydropteroate synthase) .
- Material properties : Fluorine enhances thermal stability and hydrophobicity, making derivatives useful in coatings or polymer intermediates .
- Enzyme inhibition : Sulfonamides often act as transition-state analogs for proteases or kinases .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation be addressed, particularly with competing nucleophilic sites?
- Answer :
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester) during sulfonylation, followed by deprotection .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity toward the amino group over hydroxyl or carboxylate groups .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor sulfonamide formation by stabilizing transition states .
Q. What strategies mitigate poor aqueous solubility of this compound in biological assays?
- Answer :
- Salt formation : Convert to sodium or hydrochloride salts (e.g., via NaOH or HCl treatment) to improve solubility .
- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, with hydrolysis in vivo .
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
Q. How should researchers resolve contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability across assays)?
- Answer :
- Purity verification : Confirm compound integrity via LC-MS to rule out degradation products .
- Assay conditions : Standardize pH, ionic strength, and reducing agents (e.g., DTT) to prevent sulfonamide disulfide formation .
- Orthogonal assays : Compare fluorescence-based activity with radiometric or SPR-based methods to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
